molecular formula C21H25N3O4 B10869911 5-(3,4-dimethoxyphenyl)-2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)cyclohexane-1,3-dione

5-(3,4-dimethoxyphenyl)-2-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)cyclohexane-1,3-dione

Cat. No.: B10869911
M. Wt: 383.4 g/mol
InChI Key: MJTIIVWNRLJVJW-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE is a complex organic compound that features a cyclohexanedione core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, imidazole, and cyclohexanedione derivatives. The reaction conditions may involve:

    Condensation reactions: Using catalysts such as acids or bases to facilitate the formation of the cyclohexanedione core.

    Amidation reactions: Introducing the imidazole group through amide bond formation.

    Purification steps: Utilizing techniques like recrystallization or chromatography to isolate the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Large-scale reactors: To handle the multi-step synthesis efficiently.

    Automated purification systems: To ensure high purity and yield of the final product.

    Quality control measures: To monitor the consistency and quality of the compound produced.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reacting with nucleophiles or electrophiles to replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield carboxylic acids or ketones.

    Reduction: Could produce alcohols or amines.

    Substitution: Results in various substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.

Medicine

    Drug Development: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-DIMETHOXYPHENYL)-2-(1-{[2-(1H-IMIDAZOL-4-YL)ETHYL]AMINO}ETHYLIDENE)-1,3-CYCLOHEXANEDIONE: Shares structural similarities with other cyclohexanedione derivatives.

    Other Imidazole-Containing Compounds: Similar in terms of the imidazole functional group.

Uniqueness

    Functional Group Diversity: The combination of dimethoxyphenyl, imidazole, and cyclohexanedione groups makes this compound unique.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-hydroxy-2-[N-[2-(1H-imidazol-5-yl)ethyl]-C-methylcarbonimidoyl]cyclohex-2-en-1-one

InChI

InChI=1S/C21H25N3O4/c1-13(23-7-6-16-11-22-12-24-16)21-17(25)8-15(9-18(21)26)14-4-5-19(27-2)20(10-14)28-3/h4-5,10-12,15,25H,6-9H2,1-3H3,(H,22,24)

InChI Key

MJTIIVWNRLJVJW-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCC1=CN=CN1)C2=C(CC(CC2=O)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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